2-(4-Fluorophenyl)-2-(methylamino)acetic acid 2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Brand Name: Vulcanchem
CAS No.: 689254-66-8
VCID: VC3039133
InChI: InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)
SMILES: CNC(C1=CC=C(C=C1)F)C(=O)O
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

2-(4-Fluorophenyl)-2-(methylamino)acetic acid

CAS No.: 689254-66-8

Cat. No.: VC3039133

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-2-(methylamino)acetic acid - 689254-66-8

Specification

CAS No. 689254-66-8
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name 2-(4-fluorophenyl)-2-(methylamino)acetic acid
Standard InChI InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)
Standard InChI Key NYAXGIZPADNVKN-UHFFFAOYSA-N
SMILES CNC(C1=CC=C(C=C1)F)C(=O)O
Canonical SMILES CNC(C1=CC=C(C=C1)F)C(=O)O

Introduction

Chemical Identity and Structure

2-(4-Fluorophenyl)-2-(methylamino)acetic acid is an N-methylated derivative of phenylglycine with a fluorine atom at the para position of the phenyl ring. The compound is identified by CAS number 689254-66-8 and has a molecular formula of C9H10FNO2 . Its structural features include a central carbon atom bonded to a carboxylic acid group, a 4-fluorophenyl substituent, and a methylamino group, creating a chiral center at the α-carbon position.

Structural Representation

The two-dimensional structure of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid shows the central arrangement of functional groups around the α-carbon of the acetic acid moiety. The fluorine atom at the para position of the phenyl ring contributes to the compound's unique electronic properties and potential biological activities .

Identifiers and Nomenclature

The compound is indexed in chemical databases with various identifiers and alternative names, providing standardized methods for its recognition in scientific literature and chemical repositories.

Identifier TypeValue
CAS Number689254-66-8
InChIKeyNYAXGIZPADNVKN-UHFFFAOYSA-N
SMILESCNC(C1=CC=C(C=C1)F)C(=O)O
IUPAC Name2-(4-fluorophenyl)-2-(methylamino)acetic acid
European Community (EC) Number967-369-6
Synonyms(4-fluorophenyl)(methylamino)acetic acid, N-methyl-2-(4-fluorophenyl)-DL-glycine

Table 1: Chemical identifiers for 2-(4-Fluorophenyl)-2-(methylamino)acetic acid .

Physical and Chemical Properties

Understanding the physicochemical properties of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid is essential for predicting its behavior in various environments and assessing its potential for pharmaceutical applications.

Basic Physical Properties

The compound exhibits properties typical of amino acid derivatives, with modifications imparted by the fluorine substituent and N-methylation.

PropertyValueReference
Molecular Weight183.18 g/mol
Exact Mass183.06955672 Da
XLogP3-AA-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Table 2: Physical properties of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid .

Chemical Reactivity

The presence of a carboxylic acid group, a secondary amine, and a fluorophenyl moiety gives 2-(4-Fluorophenyl)-2-(methylamino)acetic acid several reaction sites. The carboxylic acid can participate in esterification, amidation, and salt formation reactions. The secondary amine can undergo N-acylation, alkylation, and oxidation. The fluorophenyl group can engage in various aromatic substitution reactions, although the presence of fluorine typically directs substituents to specific positions .

Synthesis Methods

The synthesis of N-substituted phenylglycine derivatives such as 2-(4-Fluorophenyl)-2-(methylamino)acetic acid typically involves reaction sequences that establish the amino acid functionality while incorporating the desired substituents.

Reductive Amination Approach

A patent describes a general method for preparing N-substituted phenyl glycines that could be adapted for the synthesis of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid. The method involves:

  • Formation of an imine intermediate between a substituted aniline (in this case, 4-fluoroaniline) and glyoxylic acid

  • Reduction of the imine intermediate using palladium-carbon catalyst under hydrogen atmosphere

This approach offers several advantages, including the use of readily available starting materials and straightforward reaction conditions that can be scaled for industrial production .

Reaction Conditions

The reaction typically proceeds under the following conditions:

ParameterValue
Temperature45-55°C
Reaction Time10-14 hours
Pressure (H2)10 atm
CatalystPd/C (5% w/w)
SolventMethanol/THF or mixed solvent systems

Table 3: Typical reaction conditions for the synthesis of N-substituted phenyl glycines .

The methodology can be modified to include the methylation step, either through selective reductive amination or subsequent N-methylation of the primary amine intermediate.

Structural Relationships and Analogs

2-(4-Fluorophenyl)-2-(methylamino)acetic acid belongs to a broader class of fluorinated amino acid derivatives with structural similarities to several compounds of pharmaceutical interest.

Related Compounds

Several structurally related compounds share common features with 2-(4-Fluorophenyl)-2-(methylamino)acetic acid:

  • 2-{[(4-Fluorophenyl)methyl]amino}acetic acid - A close analog with the fluorophenyl group connected via a methylene bridge to the amino nitrogen

  • 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid - A protected derivative of the title compound containing a tert-butoxycarbonyl (Boc) protecting group

  • 2-(4-Fluoro-2-methylphenyl)acetic acid - A related compound with a different substitution pattern on the phenyl ring and lacking the amino functionality

  • 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid - A more complex analog with an additional phenyl substituent

Structural Comparisons

The structural variations among these compounds offer insights into structure-activity relationships that might influence their respective biological properties and applications.

CompoundKey Structural DifferencesReference
2-(4-Fluorophenyl)-2-(methylamino)acetic acidBase compound with methylamino group directly attached to α-carbon
2-{[(4-Fluorophenyl)methyl]amino}acetic acidFluorophenyl group connected via methylene bridge to nitrogen
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acidContains Boc protecting group on nitrogen
2-(4-Fluoro-2-methylphenyl)acetic acidLacks amino group, has methyl at ortho position

Table 4: Structural comparison of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid with related compounds.

Physicochemical Profile and Drug-like Properties

The physicochemical properties of 2-(4-Fluorophenyl)-2-(methylamino)acetic acid suggest it may exhibit favorable characteristics for drug development.

Solubility and Lipophilicity

With an XLogP3-AA value of -1.1, the compound is expected to be relatively hydrophilic, suggesting good aqueous solubility . This property is advantageous for pharmaceutical formulations requiring water solubility while maintaining some degree of membrane permeability.

Hydrogen Bonding Capacity

The compound contains 2 hydrogen bond donors and 4 hydrogen bond acceptors , which falls within the guidelines of Lipinski's Rule of Five for drug-like molecules. This balanced hydrogen bonding profile suggests potential for effective interaction with biological targets while maintaining reasonable membrane permeability.

QuantityTypical Price Range (EUR)
250 mg400-450
2500 mg1400-1500

Table 5: Commercial availability information for 2-(4-Fluorophenyl)-2-(methylamino)acetic acid .

Research Applications

As a versatile small molecule scaffold, the compound may find applications in:

  • Medicinal chemistry - As a building block for drug design

  • Structure-activity relationship studies - To explore the effect of fluorination and N-methylation on biological activity

  • Synthetic organic chemistry - As an intermediate for complex molecule synthesis

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